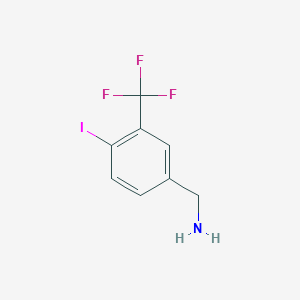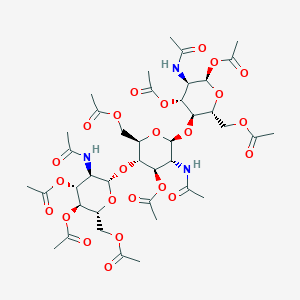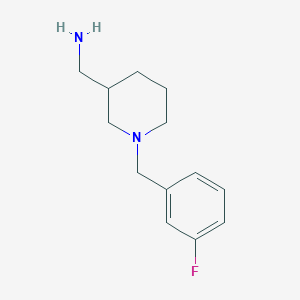![molecular formula C9H13ClN2 B12846627 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine](/img/structure/B12846627.png)
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine is a chemical compound with a pyridine ring substituted with a chlorine atom, a dimethylamino group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine typically involves the chlorination of 2-methylpyridine followed by the introduction of the dimethylamino group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 6-chloro-2-methylpyridine. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the dimethylamino group, which affects its reactivity and applications.
3-Dimethylaminomethylpyridine: Lacks the chlorine atom, leading to different chemical properties and uses.
2-Methylpyridine: The absence of both chlorine and dimethylamino groups makes it less versatile in certain applications.
Uniqueness
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine is unique due to the presence of both the chlorine and dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(6-chloro-2-methylpyridin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13ClN2/c1-7-8(6-12(2)3)4-5-9(10)11-7/h4-5H,6H2,1-3H3 |
Clave InChI |
BRJLXCQMSPVMMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



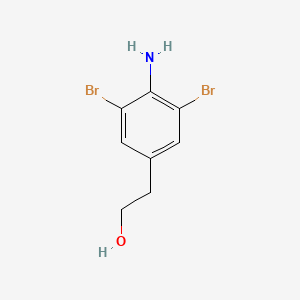

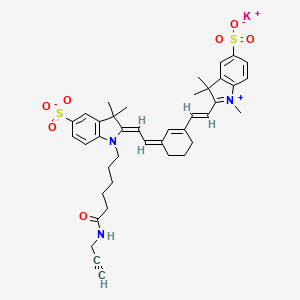
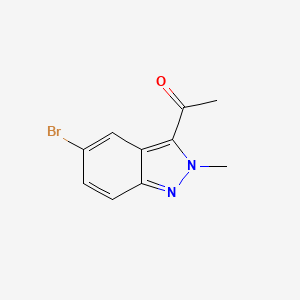
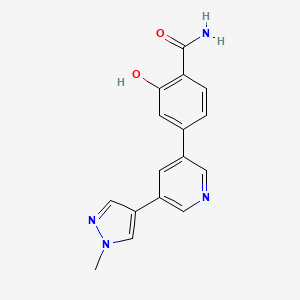
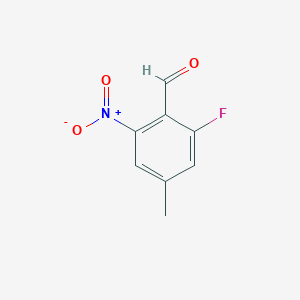
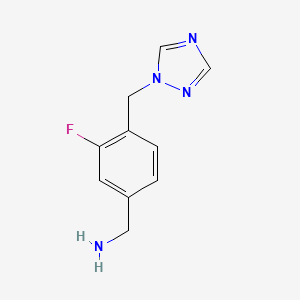
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
